methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
Description
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a 6-methyl-4-oxo-4H-chromen-2-yl (coumarin-derived) moiety. The compound’s synthesis likely involves coupling a chromenone carboxylic acid derivative with methyl 4-aminobenzoate, analogous to methods described for related benzoate esters .
Properties
Molecular Formula |
C19H15NO5 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15NO5/c1-11-3-8-16-14(9-11)15(21)10-17(25-16)18(22)20-13-6-4-12(5-7-13)19(23)24-2/h3-10H,1-2H3,(H,20,22) |
InChI Key |
XBOYJUKYKURQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-methyl-4-oxo-4H-chromen-2-carboxylic acid with 4-aminobenzoic acid, followed by esterification with methanol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial effects observed with this compound . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .
Comparison with Similar Compounds
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid (CAS 314741-98-5)
- Structure : Substituted at the coumarin’s 7-position with a methoxy-methyl linker to benzoic acid.
- The 7-position substitution may reduce steric hindrance compared to the target compound’s 2-position amide linkage .
- Safety : Classified for research use, highlighting the need for careful handling of coumarin derivatives .
2-Oxo-2H-chromen-4-yl 4-Methyl-benzoate
- Structure : Coumarin’s 4-oxo group esterified to 4-methylbenzoate.
- Crystallography : Crystal packing data (e.g., bond lengths: ~1.48 Å for ester C–O) suggest moderate stability. Substitution at the coumarin’s 4-position may enhance π-π stacking compared to the target compound’s 2-position amide .
| Property | Target Compound | 4-Methyl-2-oxo Coumarin Benzoate | 7-Oxy-methyl Coumarin Benzoic Acid |
|---|---|---|---|
| Core Structure | Coumarin (4-oxo, 6-methyl) + amide | Coumarin (4-oxo) + ester | Coumarin (2-oxo, 7-oxy) + benzoic acid |
| Substitution Position | Coumarin-2 | Coumarin-4 | Coumarin-7 |
| Linker Type | Amide | Ester | Ether |
| Potential Reactivity | High (amide hydrolysis resistance) | Moderate (ester hydrolysis) | Low (ether stability) |
Sulfonylurea Benzoate Herbicides
Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structure : Triazine ring linked via sulfonylurea to benzoate.
- Function : Herbicidal activity via acetolactate synthase inhibition.
- Comparison : The target compound’s coumarin-amide group lacks the triazine-sulfonylurea pharmacophore, suggesting divergent bioactivity .
Piperidine-Linked Benzoates (E.g., Preparations 14–16)**
- Structure: Methyl benzoate linked to phenoxyethyl-piperidine via amide/carbamate.
- Mass Spectrometry : Molecular weights (~397–425 Da) are comparable to the target compound (~367 Da estimated).
- Biological Relevance : Designed for therapeutic applications (e.g., arthritis), emphasizing the versatility of benzoate scaffolds in drug design .
Key Research Findings
Synthetic Strategies: The target compound’s synthesis may parallel methods for methyl 4-(aminomethyl)benzoate derivatives, involving carbodiimide-mediated coupling or nucleophilic substitution .
Structural Stability : Amide linkages (target compound) confer greater hydrolytic stability than esters (e.g., phenacyl benzoates in –9), critical for pharmacokinetics .
Crystallographic Insights : Coumarin benzoates exhibit planar geometries favoring solid-state π-π interactions, which may influence solubility and crystallization behavior .
Biological Activity
Methyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 299.30 g/mol. It features a chromene moiety, which is a common structural element in many bioactive compounds.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to and modulate the activity of certain receptors, affecting signal transduction pathways.
- Antioxidant Activity : Compounds in the chromene family often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values indicating significant potency against these cells.
| Cell Line | IC50 (µg/ml) |
|---|---|
| MCF-7 | 5.5 |
| HepG2 | 6.9 |
These results suggest that this compound may act as a promising lead compound for further development in cancer therapy.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated various coumarin derivatives, including this compound, against human tumor cell lines. The results indicated that modifications to the chromene structure significantly enhanced cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and induce cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
